

# Application Notes and Protocols for UNC6934 and UNC7145

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## Compound of Interest

Compound Name: *UNC7145*  
Cat. No.: *B15587662*

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## Introduction

UNC6934 is a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[3][4] Dysregulation of NSD2 activity through overexpression or mutation is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia.[4][5][6]

UNC6934 acts as an antagonist, binding to the aromatic cage of the NSD2-PWWP1 domain and disrupting its interaction with H3K36me2-marked nucleosomes.[3][7] This disruption leads to a change in the subcellular localization of NSD2, causing it to accumulate in the nucleolus.[1][3][7] **UNC7145** is a structurally related analogue of UNC6934 that is inactive against the NSD2-PWWP1 domain and serves as an ideal negative control for experiments.[3][8]

These application notes provide detailed protocols for key experiments utilizing UNC6934 and its negative control, **UNC7145**, to investigate NSD2 biology.

## Data Presentation

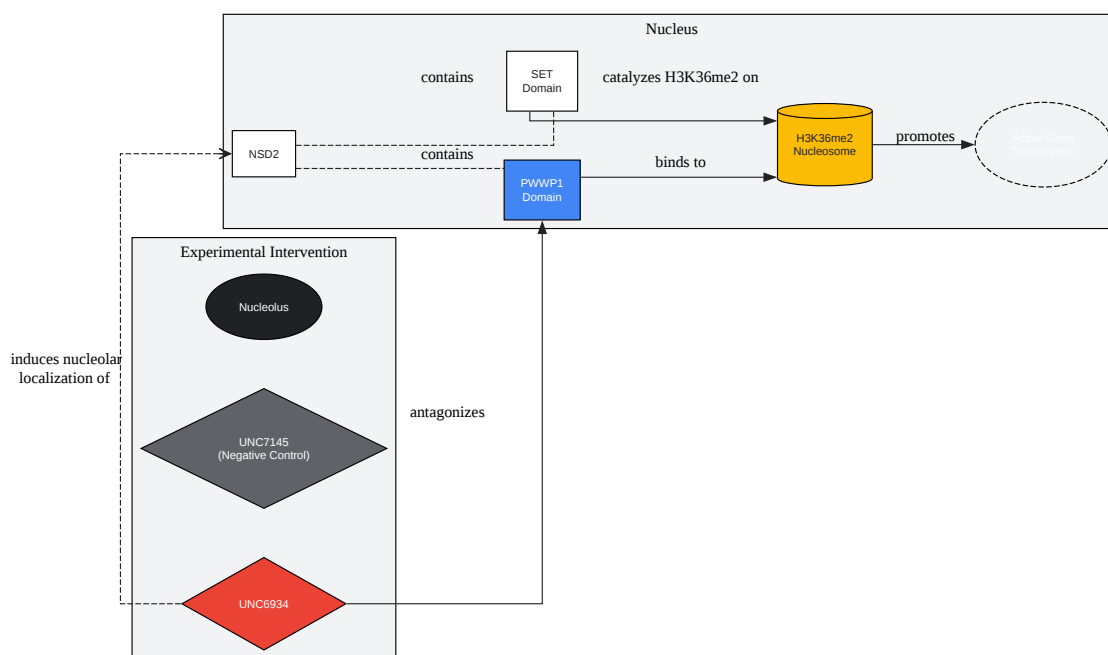
 Table 1: In Vitro and Cellular Activity of UNC6934 and **UNC7145**

| Parameter             | UNC6934        | UNC7145<br>(Negative Control)                        | Assay Type   | Reference |
|-----------------------|----------------|--|--|-----------|
| Binding Affinity (Kd) | 80 ± 18 nM     | Inactive   | Surface Plasmon Resonance (SPR)                      | [1]       |
| 91 ± 8 nM             | ---            | Surface Plasmon Resonance (SPR)                      | [9]  |           |
| In Vitro IC50         | 104 ± 13 nM    | ---  | AlphaScreen (NSD2-PWWP1 vs H3K36me2 nucleosome)      | [9]       |
| 78 ± 29 nM            | 5.1 ± 1 μM     | Full-length NSD2 vs H3K36me2 nucleosome displacement | [3]  |           |
| Cellular EC50         | 1.23 ± 0.25 μM | Inactive   | NanoBRET (NSD2-PWWP1:H3.3 interaction in U2OS cells) | [3][10]   |

Table 2: Selectivity Profile of UNC6934

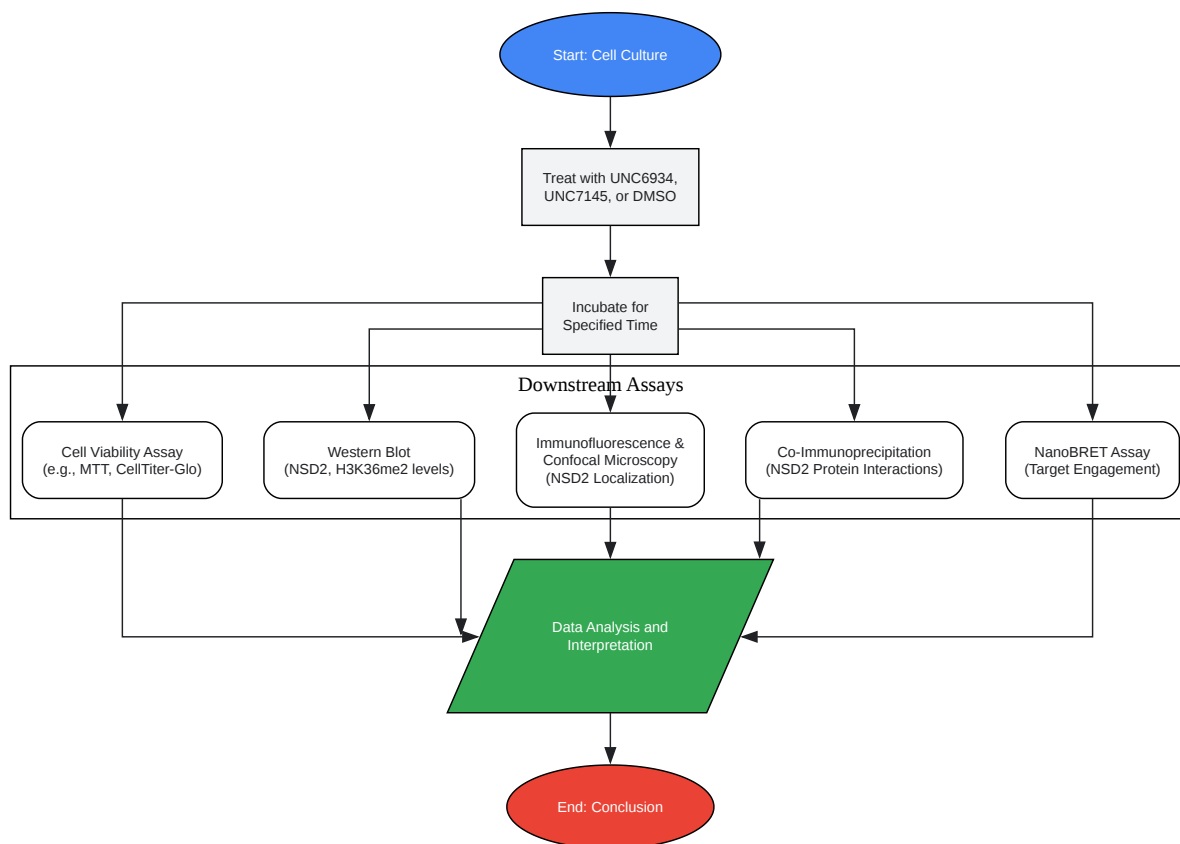
| Target Family                       | Activity   | Assay Type                              | Reference |
|-------------------------------------|--|---|-----------|
| PWWP Domains                        | Selective for NSD2-PWWP1 over 15 other human PWWP domains  | Differential Scanning Fluorimetry (DSF) | [10]      |
| Methyltransferases                  | No inhibition of a panel of 33 methyltransferases (including NSD1, NSD2, NSD3, SETD2)            | Biochemical Assays                      | [10]      |
| CNS Receptors/Channels/Transporters | Inhibited human sodium-dependent serotonin transporter with a $K_i$ of $1.4 \pm 0.8 \mu\text{M}$ | Radioligand Binding Assays              | [10]      |

## Signaling Pathway and Experimental Workflow Diagrams



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**Figure 1:** UNC6934 Mechanism of Action on the NSD2 Signaling Pathway.



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**Figure 2:** General Experimental Workflow for Studying UNC6934 Effects.

## Experimental Protocols

### Assessment of Target Engagement in Live Cells using NanoBRET™ Assay

This protocol is adapted from published studies to quantify the engagement of UNC6934 with the NSD2-PWWP1 domain in live cells.[3]

#### Materials:

- U2OS cells (or other suitable cell line)
- DMEM with 10% FBS and penicillin/streptomycin
- Opti-MEM™ I Reduced Serum Medium
- Transfection reagent (e.g., Lipofectamine™ 3000)
- Plasmids: NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3
- HaloTag® NanoBRET™ 618 Ligand
- NanoBRET™ Nano-Glo® Substrate
- UNC6934 and **UNC7145** (dissolved in DMSO)
- White, opaque 96-well plates
- Luminometer with 450nm and >600nm filters

#### Procedure:

- Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
- Transfection: Co-transfect the cells with NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3 plasmids using a suitable transfection reagent according to the manufacturer's instructions.

- **Compound Treatment:** 24 hours post-transfection, replace the medium with Opti-MEM™ containing the HaloTag® NanoBRET™ 618 Ligand. Add UNC6934 or **UNC7145** at various concentrations (e.g., 0.1 to 50 μM). Include a DMSO-only control.
- **Incubation:** Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
- **Luminescence Measurement:**
  - Add the NanoBRET™ Nano-Glo® Substrate to each well.
  - Immediately measure the luminescence at 450nm (donor emission) and >600nm (acceptor emission) using a plate reader.
- **Data Analysis:**
  - Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
  - Normalize the ratios to the DMSO control.
  - Plot the normalized BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

## Analysis of NSD2 Subcellular Localization by Immunofluorescence

This protocol describes how to visualize the UNC6934-induced relocalization of NSD2 to the nucleolus.<sup>[1][11][12]</sup>

Materials:

- U2OS cells grown on glass coverslips in a 24-well plate
- UNC6934 (5 μM), **UNC7145** (5 μM), and DMSO
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton™ X-100 in PBS

- Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
- Primary antibody: anti-NSD2
- Secondary antibody: Alexa Fluor® 488-conjugated anti-rabbit IgG
- Nuclear stain (e.g., DAPI or Hoechst 33342)
- Mounting medium
- Confocal microscope

Procedure:

- Cell Treatment: Treat U2OS cells with 5  $\mu$ M UNC6934, 5  $\mu$ M **UNC7145**, or DMSO for 4 hours.
- Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton™ X-100 for 10 minutes.
- Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with anti-NSD2 primary antibody diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
- Staining and Mounting: Wash three times with PBS, stain with DAPI or Hoechst for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.
- Imaging: Visualize the cells using a confocal microscope. Acquire images of the DAPI/Hoechst channel (blue) and the Alexa Fluor® 488 channel (green).

- Analysis: Observe the localization of the green signal (NSD2) relative to the nucleus (blue). In UNC6934-treated cells, expect to see an accumulation of NSD2 in distinct foci within the nucleus, corresponding to the nucleoli.

## Western Blot Analysis of H3K36me2 Levels

This protocol can be used to assess whether UNC6934, which targets a reader domain, affects the overall levels of the H3K36me2 mark. Note that published data suggests UNC6934 does not alter global H3K36me2 levels.[9]

### Materials:

- KMS-11 cells (or other relevant cell line)
- UNC6934, **UNC7145**, and DMSO
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K36me2, anti-total Histone H3
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

### Procedure:

- Cell Treatment and Lysis: Treat cells with UNC6934, **UNC7145**, or DMSO for 24-72 hours. Harvest and lyse the cells in RIPA buffer.

- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
- Transfer: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
  - Incubate the membrane with the anti-H3K36me2 primary antibody overnight at 4°C.
  - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane with TBST, apply the ECL substrate, and detect the signal using an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
- Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal.

## Co-Immunoprecipitation (Co-IP) to Identify NSD2 Interacting Proteins

This protocol can be adapted to investigate how UNC6934 might affect the interaction of NSD2 with its binding partners.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Cell line expressing endogenous or tagged NSD2
- UNC6934, **UNC7145**, and DMSO

- Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
- Anti-NSD2 antibody or anti-tag antibody
- Control IgG (from the same species as the primary antibody)
- Protein A/G magnetic beads
- Wash buffer (similar to lysis buffer but with lower detergent concentration)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
- Mass spectrometry or Western blot for analysis

#### Procedure:

- Cell Treatment and Lysis: Treat cells with UNC6934, **UNC7145**, or DMSO for the desired time. Lyse the cells in Co-IP lysis buffer.
- Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
- Immunoprecipitation:
  - Add the anti-NSD2 antibody or control IgG to the pre-cleared lysate.
  - Incubate for 4 hours to overnight at 4°C with gentle rotation.
- Capture of Immune Complexes: Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
- Elution: Elute the protein complexes from the beads using elution buffer.
- Analysis:

- Western Blot: Analyze the eluates by Western blot to confirm the pulldown of NSD2 and to probe for known or suspected interacting partners.
- Mass Spectrometry: For discovery of novel interactors, submit the eluates for analysis by mass spectrometry.

## Cell Viability Assay

This protocol is to assess the cytotoxic effects of UNC6934. Published data indicates no acute cytotoxicity up to 5  $\mu$ M in several cell lines.[3]

Materials:

- Adherent or suspension cell lines
- UNC6934 and **UNC7145**
- 96-well plates
- Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
- Plate reader (absorbance or luminescence)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
- Compound Treatment: The next day (for adherent cells), add serial dilutions of UNC6934 or **UNC7145**. Include a DMSO-only control.
- Incubation: Incubate for the desired period (e.g., 72 hours).
- Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
- Measurement: Read the absorbance or luminescence using a plate reader.
- Analysis: Normalize the data to the DMSO control and plot cell viability against compound concentration to determine any potential cytotoxic effects.

## Concluding Remarks

UNC6934 and its inactive control **UNC7145** are valuable tools for elucidating the biological functions of the NSD2-PWWP1 domain. The protocols provided here offer a framework for investigating target engagement, cellular localization, and the downstream consequences of antagonizing the NSD2-PWWP1 interaction. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

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